molecular formula C10H13NO2 B1679774 Phenacetin CAS No. 62-44-2

Phenacetin

Cat. No. B1679774
CAS RN: 62-44-2
M. Wt: 179.22 g/mol
InChI Key: CPJSUEIXXCENMM-UHFFFAOYSA-N
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Description

Phenacetin is a white, slightly water-soluble, crystalline solid . It was the first NSAID and fever reducer to go on the market . It is mainly used as a laboratory reagent in research activities and in a small number of hair dye preparations where it functions as a stabilizer for hydrogen peroxide .


Synthesis Analysis

The preparation of phenacetin is a straightforward, two-step “one-pot” organic synthesis . It introduces the classic reaction of an amine with an anhydride to form an amide . The synthesis of phenacetin from acetaminophen will be accomplished via the Williamson-ether synthesis .


Molecular Structure Analysis

Phenacetin has a molecular formula of C10H13NO2 . Its average mass is 179.216 Da and its mono-isotopic mass is 179.094635 Da .


Chemical Reactions Analysis

Phenacetin introduces the classic reaction of an amine with an anhydride to form an amide . This is a reaction between an alkoxide or phenoxide with a methyl or primary alkyl halide .


Physical And Chemical Properties Analysis

Phenacetin has a density of 1.099 g/cm3 . Its melting point is 133-136 °C (lit.) and its boiling point is 132 °C / 4mmHg . Its refractive index is 1.505 (20ºC) and its water solubility is 0.076 g/100 mL .

Safety And Hazards

Phenacetin may cause cancer and is harmful if swallowed . It causes serious eye irritation . It was withdrawn from the Canadian market in June 1973 due to concerns regarding nephropathy (damage to or disease of the kidney) .

properties

IUPAC Name

N-(4-ethoxyphenyl)acetamide
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InChI

InChI=1S/C10H13NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)
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InChI Key

CPJSUEIXXCENMM-UHFFFAOYSA-N
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Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C
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Molecular Formula

C10H13NO2
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DSSTOX Substance ID

DTXSID1021116
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Molecular Weight

179.22 g/mol
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Physical Description

Phenacetin is an odorless fine white crystalline solid with a lightly bitter taste. Used as an analgesic medicine., Dry Powder
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Boiling Point

Decomposes (NTP, 1992), 242-245 °C, BP: DECOMP
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Solubility

26.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992), 1 g dissolves in 1310 mL cold water, 82 mL boiling water, 15 mL cold alcohol, 2.8 mL boiling alcohol, 14 mL chloroform, 90 mL ether; sol in glycerol., Very sol in pyrimidine; sol in ethanol, acetone; slightly sol in benzene. ethyl ether., In water, 766 mg/L at 25 °C
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Vapor Pressure

6.29X10-7 mm Hg at 25 °C
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Mechanism of Action

The present study was aimed to test the possible cyclooxygenase (COX)-1/COX-2 selectivity of the old analgesic drug phenacetin and its metabolite p-phenetidine, which exhibits high renal toxicity. Paracetamol (acetaminophen), the main metabolite of phenacetin with low renal toxicity, and indomethacin were selected as reference compounds. Collagen-stimulated platelet thromboxane B2 (TxB2) production and phorbol 12-myristate-13-acetate (PMA)-induced neutrophil prostaglandin E2 (PGE2) synthesis were used as indicators for COX-1 and COX-2 activity, respectively. Phenacetin was even less potent than paracetamol to reduce the production of both TxB2 and PGE2, and no clear preference for either of the COX-enzymes was seen. P-phenetidine was a more potent inhibitor, already at nanomolar level, of the synthesis of these prostanoids than indomethacin and showed some preference to COX-2 inhibition. Somewhat higher, micromolar, concentrations of p-phenetidine also reduced COX-2 expression in neutrophils. We suggest that the very potent inhibitory activity of p-phenetidine on PGE2 synthesis combined with the reduction of COX-2 expression could explain the renal papillary necrosis in phenacetin kidney., Analgesic nephropathy is a unique drug-induced kidney disease characterized pathologically by renal papillary necrosis and chronic interstitial nephritis, and is the result of excessive consumption of combination antipyretic analgesics. The clinical features of the disorder relate mainly to the papillary necrosis, renal colic, and obstructive uropathy and the development of chronic renal failure in a small percentage of patients. There are significant geographic variations in the clinical features that may be related to the differing combinations of analgesics. The pathogenesis of the disease is in part related to the kidneys' ability to concentrate drugs in the papillae. The following sequence of events presents a plausible explanation for the evolution of the disease. If a combination of phenacetin and aspirin is ingested, the following steps occur. Phenacetin is converted in the gut and liver to acetaminophen by first-pass metabolism. Acetaminophen is then taken up by the kidney and excreted. During its excretion, acetaminophen becomes concentrated in the papillae of the kidney during physiologic degrees of antidiuresis, the concentration being up to five times the intracellular concentration of other tissues. Acetaminophen undergoes oxidative metabolism by prostaglandin H synthase to a reactive quinoneimine that is conjugated to glutathione. If acetaminophen is present alone, there is sufficient glutathione generated in the papillae to detoxify the reactive intermediate. If the acetaminophen is ingested with aspirin, the aspirin is converted to salicylate and salicylate becomes highly concentrated in both the cortex and papillae of the kidney. Salicylate is a potent depletor of glutathione. The mechanism is not completely understood; however, the inhibition of the production of NADPH via the pentose shunt is a possible explanation. With the cellular glutathione depleted, the reactive metabolite of acetaminophen then produces lipid peroxides and arylation of tissue proteins, ultimately resulting in necrosis of the papillae., The mechanism of analgesic action has not been fully determined. Acetaminophen may act predominantly by inhibiting prostaglandin synthesis in the central nervous system (CNS) and, to a lesser extent, through peripheral action by blocking pain impulse generation. The peripheral action may also be due to inhibition of of the synthesis or actions of other substances that sensitive pain receptors to mechanical or chemical stimulation. /Acetaminophen/, Acetaminophen probably produces antipyresis by acting centrally on the hypothalamic heat-regulating center to produce peripheral vasodilation resulting in increased blood flow through the skin, sweating, and heat loss. The central action probably involves inhibition of prostaglandin synthesis in the hypothalamus. /Acetaminophen/
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Impurities

... Phenacetin is available in the US as a USP grade containing 98-101% active ingredient on a dried basis and a maximum of 0.03% para-chloracetanilide. In the European Pharmacopoeia ... specifications, sulphated ash is limited to 0.1%.
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Product Name

Phenacetin

Color/Form

Monoclinic prisms, Crystalline scales or powder, Solid, WHITE, GLISTENING CRYSTALS, USUALLY SCALES, OR AS FINE WHITE, CRYSTALLINE POWDER

CAS RN

62-44-2, 40674-52-0
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Melting Point

273 to 280 °F (NTP, 1992), 134-135 °C
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Synthesis routes and methods I

Procedure details

4-Ethoxyaniline (40 g, 0.29 mol) and triethylamine (61 mL, 0.44 mol) were dissolved in dichloromethane (200 mL). Acetic anhydride (30 mL, 0.32 mol) was added in drops thereto, and the mixture was stirred for 1 h at 0° C. to room temperature. 1N hydrochloric acid solution was added, and the reaction mixture was extracted with ethyl acetate, washed with sodium chloride solution, and dried over anhydrous magnesium sulfate to give the title compound.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
61 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

5.0 g of phenetylamine was dissolved in 50 ml of methylene chloride, and 7.0 ml of triethylamine and 3.6 ml of acetyl chloride were added to the solution at 0° C. The solution was stirred at room temperature for 2 hours, washed with water, aqueous solution of citric acid, and saturated aqueous solution of sodium chloride, and dried with anhydrous magnesium sulfate. After separating the desiccant by filtration, the solution was purified by silica gel column chromatography to obtain 5.52 g of N-acetylphenetylamine, which was white crystal (yield: 82%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
3.6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43,300
Citations
SP Clissold - Drugs, 1986 - Springer
… of phenacetin is rapidly metabolised to paracetamol. it seems possible that phenacetin owes … reports of clinically important drug-drug interactions involving paracetamol or phenacetin. …
Number of citations: 341 link.springer.com
JH Shelley - Clinical Pharmacology & Therapeutics, 1967 - Wiley Online Library
World literature on renal damage whieh has been attributed to phenacetin is reviewed and evaluated, together with ineidental effeets of the drug on other organ systems. Renal damage …
Number of citations: 105 ascpt.onlinelibrary.wiley.com
G Carro-Ciampi - Toxicology, 1978 - Elsevier
… A vast literature has accumulated on the subject of phenacetin toxicity. The abundance of … or incriminate phenacetin. The present review which deals with the effects of phenacetin abuse…
Number of citations: 41 www.sciencedirect.com
G Margetts - Journal of International Medical Research, 1976 - journals.sagepub.com
… of patients receiving phenacetin gave the indophenol reaction. phenacetin had been converted … Smith & Williams speculated that the activity of phenacetin could beexplained by its slow …
Number of citations: 24 journals.sagepub.com
AW Macklin, RM Welch, P Cuatrecasas - Science, 1979 - science.org
I am writing to correct what I said about JB Rhine of Duke University in the question-and-answer period after I gave my paper" Not consciousness, but the distinction between the probe …
Number of citations: 12 www.science.org
AW Macklin, RM Welch - Science, 1980 - science.org
We at the Wistar Institute are extremely appreciative of tile generous re~ marks included in the letter printed in the 14 December issue of Science (p. 1256) by the managing editors of …
Number of citations: 5 www.science.org
R Vinegar, JF Truax, JL Selph - European journal of pharmacology, 1976 - Elsevier
… Phenacetin was active in the trypsin … phenacetin and acetaminophen were active in the acetic acid writhing and carrageenan hyperalgesic assays. This led to evaluation of phenacetin …
Number of citations: 121 www.sciencedirect.com
JA Hinson - Environmental health perspectives, 1983 - ehp.niehs.nih.gov
Phenacetin can be metabolized to reactive metabolites by … phenacetin NO sulfate immediately rearranges to form a reactive metabolite which may covalently bind to protein, phenacetin …
Number of citations: 141 ehp.niehs.nih.gov
LF Prescott - British journal of clinical pharmacology, 1980 - Wiley Online Library
1 The rate of absorption of oral paracetamol depends on the rate of gastric emptying and is usually rapid and complete. The mean systemic availability is about 75%. 2 Paracetamol is …
Number of citations: 578 bpspubs.onlinelibrary.wiley.com
S Johansson, L Angervall - Science, 1979 - science.org
… phenacetin and phenacetin-containing anal-gesics. More than 100 cases of renal pel-vic tumors in abusers of phenacetin-… -term feeding with 0.535 percent phenacetin in the diet. One …
Number of citations: 10 www.science.org

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